molecular formula C14H18BClF2N4O B605992 BODIPY FL Hydrazide CAS No. 178388-71-1

BODIPY FL Hydrazide

Cat. No.: B605992
CAS No.: 178388-71-1
M. Wt: 342.58
InChI Key: YNMWMJPDWBHUBG-UHFFFAOYSA-N
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Description

BODIPY FL Hydrazide is a green-fluorescent dye known for its high fluorescence quantum yield and photostability. It is widely used in various scientific fields due to its ability to react with aldehyde and ketone groups on polysaccharides and glycoproteins, forming a reversible Schiff base product. This compound is particularly valuable in fluorescence microscopy, flow cytometry, and other fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

BODIPY FL Hydrazide can be synthesized by reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride-diethyl ether complex in the presence of triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The synthesis involves the formation of a dipyrromethene precursor, which is then reacted with boron trifluoride to yield the BODIPY core structure. The hydrazide functional group is introduced through subsequent reactions with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified using chromatographic techniques to remove any impurities and achieve the desired fluorescence properties .

Chemical Reactions Analysis

Types of Reactions

BODIPY FL Hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include stable hydrazone linkages and modified BODIPY derivatives with altered fluorescence properties .

Mechanism of Action

The mechanism by which BODIPY FL Hydrazide exerts its effects involves the formation of a Schiff base with aldehyde or ketone groups. This reaction is reversible, but the product can be stabilized through reduction. The fluorescence properties of this compound are influenced by its chemical environment, making it a valuable tool for detecting changes in the local chemical environment .

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYHYVNCFIXKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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